![molecular formula C13H14N2O B12883863 3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883863.png)
3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a pyrrolo and isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . Another approach involves the use of AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods are chosen for their efficiency and compatibility with large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: Conversion to oximes and subsequent cyclization.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic aromatic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidation: CuCl, tert-butyl nitrite, or isoamyl nitrite.
Reduction: Hydrogenation using Pd/C.
Substitution: Friedel-Crafts acylation using AlCl3.
Major Products Formed
Oxidation: Isoxazole derivatives.
Reduction: Amino derivatives.
Substitution: Acylated phenyl derivatives.
Scientific Research Applications
3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocycles.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for anti-inflammatory and anticancer treatments.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation . The exact pathways depend on the specific biological activity being targeted.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diphenylisoxazole
- 3,5-Bis(het)arylisoxazoles
- 2,3,5-Substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones
Uniqueness
3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific substitution pattern and the combination of pyrrolo and isoxazole rings, which confer distinct biological activities and synthetic versatility .
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C13H14N2O/c1-8-5-9(2)7-10(6-8)12-11-3-4-14-13(11)16-15-12/h5-7,14H,3-4H2,1-2H3 |
InChI Key |
SKWKDOXWOPVVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NOC3=C2CCN3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


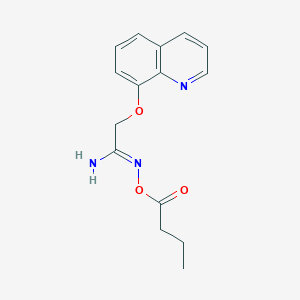

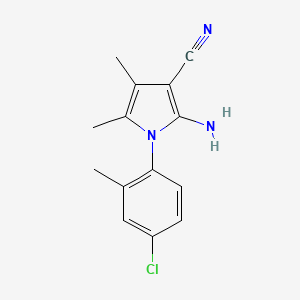



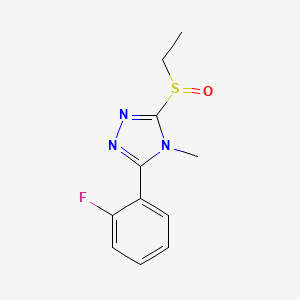
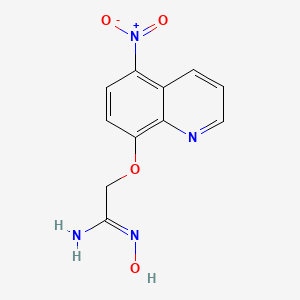

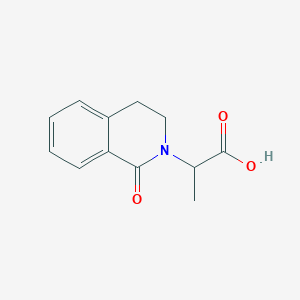

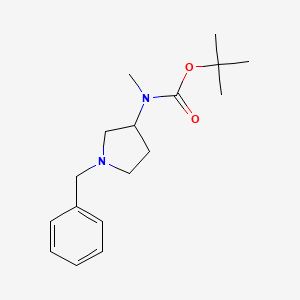
![1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883845.png)

